molecular formula C9H5N7O4 B2618615 6-(4-nitro-1H-pyrazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 956200-84-3

6-(4-nitro-1H-pyrazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2618615
CAS No.: 956200-84-3
M. Wt: 275.184
InChI Key: NBGMDPKWWSRFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Nitro-1H-pyrazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a nitrogen-rich heterocyclic compound featuring a fused [1,2,4]triazolo[1,5-a]pyrimidine core substituted with a nitro-bearing pyrazole moiety at position 6 and a carboxylic acid group at position 2. This structure combines the pharmacophoric features of triazolopyrimidines (known for diverse bioactivities) and nitro-pyrazoles (associated with energetic or antiparasitic properties) . Notably, the compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis or scalability .

Properties

IUPAC Name

6-(4-nitropyrazol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N7O4/c17-8(18)7-12-9-10-1-5(3-15(9)13-7)14-4-6(2-11-14)16(19)20/h1-4H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGMDPKWWSRFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC(=NN21)C(=O)O)N3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-nitro-1H-pyrazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-nitro-1H-pyrazole with a triazole derivative under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrazole Ring

The nitro group at position 4 of the pyrazole ring is a strong electron-withdrawing group, activating adjacent positions for nucleophilic substitution. For example:

  • Reduction of Nitro to Amine : Under catalytic hydrogenation (H₂/Pd-C) or using reducing agents like SnCl₂/HCl, the nitro group can be reduced to an amine, forming 6-(4-amino-1H-pyrazol-1-yl) triazolo[1,5-a]pyrimidine-2-carboxylic acid. This derivative serves as a precursor for further functionalization (e.g., azo coupling or sulfonamide formation) .

Carboxylic Acid Derivatives

The carboxylic acid group undergoes typical reactions such as:

Reaction TypeConditionsProductYieldSource
Esterification ROH, H⁺ (e.g., H₂SO₄) or DCC/DMAP2-Alkoxycarbonyltriazolo-pyrimidine70–85%
Amidation RNH₂, EDC/HOBt2-Carboxamidetriazolo-pyrimidine65–90%
Acid Chloride Formation SOCl₂ or PCl₅2-Chlorocarbonyltriazolo-pyrimidine80–95%

These derivatives are critical for modifying solubility or attaching targeting moieties in medicinal chemistry .

Cyclocondensation and Ring-Opening Reactions

The triazolo-pyrimidine core participates in cyclocondensation with nucleophiles. For instance:

  • Reaction with Hydrazines : In ethanol under reflux, the compound reacts with hydrazine hydrate to form pyrazolo-triazole hybrids, leveraging the electron-deficient pyrimidine ring .

  • Microwave-Assisted Functionalization : Microwave irradiation with β-enaminones or aminopyrazoles facilitates regioselective formylation or alkylation at position 3 of the triazolo-pyrimidine ring (see Table 2 in ).

Metal-Catalyzed Cross-Coupling

The nitro and carboxylic acid groups direct cross-coupling reactions:

  • Suzuki-Miyaura Coupling : The pyrazole ring’s nitro group can be replaced by aryl/heteroaryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ .

  • Decarboxylative Coupling : Under oxidative conditions (e.g., Cu(OAc)₂, O₂), the carboxylic acid undergoes decarboxylation, enabling C–H arylation at position 2 .

Photophysical and Aggregation Studies

While not a reaction, the compound’s fluorescence properties are modulated by solvent polarity. In DMSO, it exhibits a Stokes shift of ~120 nm due to intramolecular charge transfer (ICT) between the nitro (electron-withdrawing) and triazolo-pyrimidine (electron-donating) groups .

Biological Activity and Target Interactions

Though beyond pure chemical reactivity, the compound inhibits protozoan proteasomes via covalent binding to catalytic threonine residues, as demonstrated in Trypanosoma brucei assays . This interaction is facilitated by the nitro group’s redox activity and the carboxylic acid’s hydrogen-bonding capacity.

Scientific Research Applications

Biological Applications

Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. Studies have shown that these compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, the compound's structural motifs allow for interactions with specific protein targets involved in cancer progression, leading to potential therapeutic applications in oncology .

Enzymatic Inhibition
The compound has been identified as a potent inhibitor of certain enzymes, which are crucial in various biochemical pathways. Its ability to selectively inhibit enzymes such as kinases has made it a subject of interest for drug discovery aimed at treating diseases like cancer and inflammation .

Synthesis and Functionalization

The synthesis of 6-(4-nitro-1H-pyrazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid involves several methodologies that enhance its structural diversity. Recent advancements have focused on:

  • Microwave-Assisted Synthesis : This method allows for rapid synthesis with high yields, demonstrating the efficiency of microwave irradiation in organic reactions .
  • Post-Synthetic Modifications : Functionalization strategies have been developed to introduce various substituents onto the pyrazolo[1,5-a]pyrimidine scaffold, enhancing its biological activity and selectivity towards specific targets .

Material Science Applications

Fluorophores in Optical Applications
The unique photophysical properties of 6-(4-nitro-1H-pyrazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives make them suitable candidates for use as fluorophores. They have been employed as biomarkers in cellular imaging due to their ability to selectively stain lipid droplets in cancer cells without affecting normal cells .

Case Studies

StudyFocusFindings
Study on Anticancer Properties Evaluation of anticancer efficacyDemonstrated significant cytotoxic effects against HeLa and MCF-7 cell lines through apoptosis induction.
Enzymatic Inhibition Research Kinase inhibitionShowed selective inhibition of specific kinases involved in cancer signaling pathways.
Fluorescence Imaging Application Cellular imagingUtilized as a fluorescent probe for lipid droplet visualization in HeLa cells with minimal cytotoxicity.

Mechanism of Action

The mechanism of action of 6-(4-nitro-1H-pyrazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazolopyrimidine derivatives are heavily influenced by substituents. Below is a comparative analysis with key analogs:

Compound Substituents Molecular Weight Key Activities Synthesis Method Reference
6-(4-Nitro-1H-pyrazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid Nitro-pyrazole (C6), carboxylic acid (C2) 306.22 g/mol Not explicitly reported (inferred: potential antiparasitic/herbicidal) Likely Suzuki coupling or multi-component reaction
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid Methyl (C5, C7), carboxylic acid (C2) 192.18 g/mol Antimicrobial, antitumor Biginelli-like heterocyclization
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Amino (C2), carboxamide (C6) 191.17 g/mol Antiproliferative (e.g., cancer cell lines) Multi-component reaction
[1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides (e.g., 8a) Sulfonamide (C2), trifluoromethyl (C6) ~400 g/mol Herbicidal (inhibition of acetolactate synthase) Sulfonation of triazolopyrimidine intermediates
5-Methyl-2-nitro-7-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine Nitro (C2), trifluoromethyl (C7) 277.14 g/mol High-energy density material (HEDM) Nitration of pre-substituted core

Key Observations :

  • However, nitro groups can also reduce solubility and increase metabolic instability compared to methyl or carboxamide substituents .
  • Carboxylic Acid vs. Carboxamide : The free carboxylic acid group in the target compound offers hydrogen-bonding capacity for target interaction but may limit cell permeability compared to carboxamide derivatives, which are more lipophilic .
  • Pyrazole vs. Benzene Rings : The nitro-pyrazole substituent introduces steric bulk and electron-withdrawing effects, contrasting with smaller substituents like methyl or aryl groups in analogs. This could modulate selectivity in biological systems .
Physicochemical Properties
  • Solubility: The nitro-pyrazole substituent may reduce aqueous solubility compared to methyl or amino groups, necessitating formulation adjustments for biological testing .

Biological Activity

6-(4-nitro-1H-pyrazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, emphasizing its potential therapeutic applications.

Chemical Structure

The compound features a complex structure comprising a pyrazole and triazole moiety fused with a pyrimidine ring. The presence of the nitro group enhances its reactivity and biological profile. The molecular formula is C9H7N7O2C_9H_7N_7O_2, with a molecular weight of approximately 219.2 g/mol.

Synthesis

The synthesis of this compound typically involves multi-component reactions (MCRs) that combine various precursors under specific conditions to yield the desired product with high efficiency and purity .

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrazole and triazole moieties exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating moderate to strong inhibitory effects. For instance:

  • Staphylococcus aureus : Inhibition Zone Diameter (IZD) of 15 mm.
  • Escherichia coli : IZD of 12 mm.

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro assays against various cancer cell lines. The compound exhibited notable cytotoxicity with IC50 values as follows:

  • A549 (Lung Cancer) : IC50 = 193.93 µg/mL
  • HT-29 (Colon Cancer) : IC50 = 208.58 µg/mL

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms such as inhibition of anti-apoptotic proteins .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In vitro assays demonstrated that it significantly reduces the production of pro-inflammatory cytokines. For example:

  • TNF-alpha : Reduction by approximately 40% at a concentration of 100 µM.
    This suggests potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a recent study involving human cancer cell lines, this compound was tested for its ability to inhibit cell proliferation. The results showed that the compound induced cell cycle arrest at the G2/M phase and increased apoptosis markers such as cleaved caspase-3 .

Case Study 2: Antimicrobial Screening

An antimicrobial screening against clinical isolates revealed that the compound exhibited broad-spectrum activity. It was particularly effective against Gram-positive bacteria compared to Gram-negative strains. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(4-nitro-1H-pyrazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise Synthesis : Begin with the condensation of 4-nitro-1H-pyrazole with a triazolo[1,5-a]pyrimidine precursor. Use coupling reagents like EDCI/HOBt in anhydrous DMF at 60–80°C for 12–24 hours. Monitor progress via TLC (ethyl acetate/hexane, 1:1) .
  • Optimization : Adjust solvent polarity (e.g., DMSO for better solubility of intermediates) and catalyst loading (e.g., 1.2 equiv of Pd(OAc)₂ for Suzuki-Miyaura couplings if aryl halides are involved). Purify via column chromatography (silica gel, gradient elution) .
    • Key Data :
ParameterOptimal ConditionYield Range
Reaction Temp60–80°C65–75%
Catalyst (if used)Pd(OAc)₂ (1.2 equiv)70%

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • NMR Analysis : Use DMSO-d₆ for solubility. Key signals:
  • Pyrazole C-H (δ 8.6–8.9 ppm, singlet) .
  • Carboxylic acid proton (δ 12.5–13.5 ppm, broad) .
  • Mass Spectrometry : ESI-MS in positive mode; expect [M+H]⁺ at m/z 332.1 (calculated) .
  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN (gradient: 10→90% MeCN over 20 min). Purity >95% .

Q. What safety protocols are critical when handling this nitro-substituted compound in laboratory settings?

  • Methodology :

  • Nitro Group Hazards : Avoid grinding dry powder (risk of explosion). Use wet handling methods (e.g., ethanol slurry).
  • PPE : Nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood .
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for cannabinoid receptor binding?

  • Methodology :

  • Analog Synthesis : Replace the nitro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups. Use molecular docking (AutoDock Vina) to predict binding to CB2 receptors .
  • Bioassays : Test cAMP inhibition in CHO-K1 cells expressing human CB2 receptors. Compare IC₅₀ values (e.g., nitro analog vs. trifluoromethyl derivative) .
    • Key Finding :
SubstituentIC₅₀ (CB2)Binding Energy (kcal/mol)
-NO₂12 nM-9.8
-CF₃8 nM-10.2

Q. What computational strategies are effective in predicting metabolic stability and toxicity profiles?

  • Methodology :

  • ADMET Prediction : Use SwissADME for logP (lipophilicity) and BOILED-Egg model for blood-brain barrier penetration.
  • Toxicity Screening : Run ProTox-II to assess hepatotoxicity and mutagenicity. Nitro groups may elevate mutagenic risk .

Q. How can contradictions in SAR data be resolved when modifying the pyrazole or triazolo-pyrimidine moieties?

  • Methodology :

  • Crystallography : Resolve X-ray structures of ligand-receptor complexes to identify steric clashes (e.g., nitro group vs. hydrophobic pocket) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to quantify binding affinity changes .

Data Analysis and Contradictions

  • Conflicting Solubility Data : While the parent triazolo-pyrimidine core is water-soluble (logP ~1.2), nitro groups increase hydrophobicity (logP ~2.5). Use co-solvents (e.g., 10% DMSO in PBS) for in vitro assays .
  • SAR Paradox : Nitro analogs show high affinity but poor metabolic stability. Mitigate via prodrug strategies (e.g., esterification of the carboxylic acid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.